
Temocaprilhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temocaprilhydrochloride is a prodrug-type angiotensin-I converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension, congestive heart failure, diabetic nephropathy, and for improving prognosis in coronary artery diseases, including acute myocardial infarction . This compound is approved for use in Japan and South Korea but not in the United States .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Temocaprilhydrochloride involves the formation of its active metabolite, temocaprilat, which contains a thiazepine ring . The synthetic route typically includes the following steps:
- Formation of the thiazepine ring.
- Introduction of the carboxyl group.
- Conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure purity and efficacy. The process includes:
- Bulk synthesis of the intermediate compounds.
- Purification through crystallization or chromatography.
- Conversion to the hydrochloride salt and final formulation .
Chemical Reactions Analysis
Types of Reactions
Temocaprilhydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of the thiazepine ring to its oxidized form.
Reduction: Reduction of the carboxyl group to its corresponding alcohol.
Substitution: Substitution reactions involving the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include:
- Oxidized thiazepine derivatives.
- Reduced alcohol derivatives.
- Substituted thiazepine compounds .
Scientific Research Applications
Temocaprilhydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ACE inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Temocaprilhydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system . The inhibition of ACE leads to:
Vasodilation: Relaxation of blood vessels, reducing blood pressure.
Natriuresis: Increased excretion of sodium in the urine.
Modulation of Sympathetic Nervous System: Reduction in sympathetic nervous system activity.
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetics.
Captopril: The first ACE inhibitor discovered, with a sulfhydryl group instead of a carboxyl group.
Fosinopril: Contains a phosphinyl group and has different pharmacokinetic properties.
Uniqueness
Temocaprilhydrochloride is unique due to its rapid onset of action and tighter vascular ACE binding compared to other ACE inhibitors . Its excretion through both bile and urine makes it suitable for patients with renal insufficiency .
Properties
Molecular Formula |
C23H29ClN2O5S2 |
|---|---|
Molecular Weight |
513.1 g/mol |
IUPAC Name |
2-[(2S)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18?,20-;/m0./s1 |
InChI Key |
XDDQNOKKZKHBIX-VMHOVUQGSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)NC2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}aceticacid](/img/structure/B13010275.png)
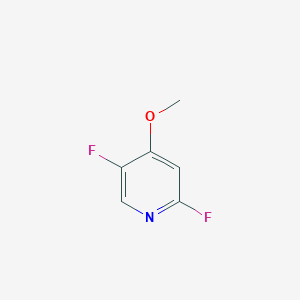

![2-Ethyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoic acid](/img/structure/B13010303.png)
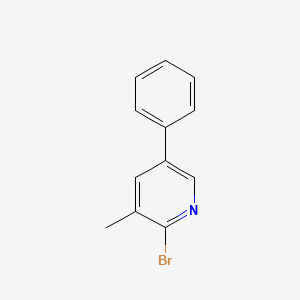
![tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13010315.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B13010327.png)
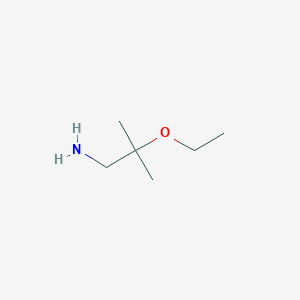
![4-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13010341.png)
![5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13010343.png)
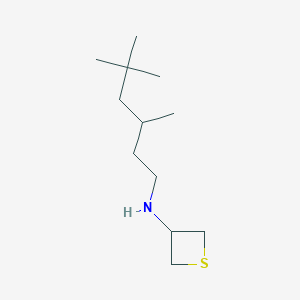

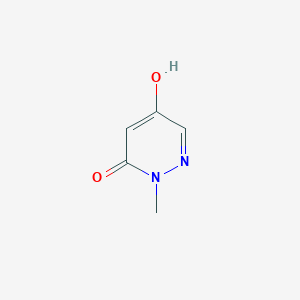
![1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid](/img/structure/B13010374.png)
